molecular formula C17H18N4O2S B2742345 3-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide CAS No. 2320538-31-4

3-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide

Cat. No. B2742345
CAS RN: 2320538-31-4
M. Wt: 342.42
InChI Key: FXHWCSVZLYGZPN-UHFFFAOYSA-N
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Description

3-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.

Scientific Research Applications

Let’s explore six unique fields where this compound may find relevance:

Antibacterial Activity

Triazole derivatives have been investigated for their antibacterial properties. The presence of the triazole nucleus allows these compounds to interact with enzymes and receptors in biological systems. Researchers have explored the synthesis and pharmacological activities of triazole-containing drugs, including antibacterial agents . Further studies could assess the specific antibacterial potential of our compound.

Antifungal Properties

Triazole-based drugs, such as fluconazole and voriconazole, are widely used as antifungal agents. These compounds inhibit fungal growth by targeting specific enzymes involved in ergosterol biosynthesis. Our compound’s triazole moiety suggests potential antifungal activity .

Anticancer Applications

Triazole derivatives have shown promise as anticancer agents. Researchers have explored their effects on cancer cell lines, including inhibition of cell proliferation and induction of apoptosis. Investigating the cytotoxicity and mechanism of action of our compound could provide valuable insights .

Antioxidant Effects

Triazoles may exhibit antioxidant properties, protecting cells from oxidative stress. Antioxidants play a crucial role in maintaining cellular health and preventing diseases associated with oxidative damage. Further studies could evaluate the antioxidant potential of our compound .

Antiviral Activity

Given the diverse biological activities of triazole derivatives, investigating their antiviral effects is essential. Triazoles have been explored as potential inhibitors of viral enzymes and replication processes. Our compound’s triazole structure may contribute to antiviral properties .

Anti-Inflammatory and Analgesic Effects

Triazole-containing compounds have been studied for their anti-inflammatory and analgesic activities. These properties are crucial for managing pain and inflammation-related conditions. Our compound could be evaluated in preclinical models to assess its efficacy in these areas .

Mechanism of Action

Target of Action

Triazole compounds, which include this compound, are known to bind in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes .

Mode of Action

Triazole compounds are known for their ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions . These interactions contribute to their enhanced biocompatibility and their ability to bind with various enzymes and receptors .

Biochemical Pathways

Triazole compounds are known to affect a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .

Pharmacokinetics

Triazole compounds are generally known for their high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature . This stability contributes to their bioavailability and therapeutic potential .

Result of Action

Triazole compounds are known to exhibit a wide range of biological activities, which can result in various molecular and cellular effects depending on the specific targets and pathways they interact with .

Action Environment

The stability of triazole compounds under various conditions suggests that they may be relatively resistant to environmental factors .

properties

IUPAC Name

3-methyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-14-6-5-9-16(12-14)24(22,23)20-17(13-21-18-10-11-19-21)15-7-3-2-4-8-15/h2-12,17,20H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHWCSVZLYGZPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC(CN2N=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide

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